N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold is substituted at position 2 with a pyrrolidin-1-yl group and at position 6 with an acetamide-linked 3,5-dimethylphenyl moiety. The thiazolo-pyrimidine system is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . Synthesis typically involves alkylation of thioxopyrimidinones with chloroacetamide derivatives, as seen in analogous protocols (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl chloroacetamides) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-7-13(2)9-14(8-12)21-15(25)10-24-11-20-17-16(18(24)26)27-19(22-17)23-5-3-4-6-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHVRIPRPURXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Common reagents used in these reactions include various amines, acyl chlorides, and thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): This compound replaces the thiazole ring with a thiophene (thieno) system, altering electronic properties. Pharmacological Impact: Thieno derivatives often exhibit distinct kinase inhibition profiles compared to thiazolo analogs due to differences in ring aromaticity and electronic distribution . Physicochemical Data: Melting point (143–145°C) is lower than thiazolo derivatives (e.g., 243–246°C for compound 11a in ), suggesting differences in crystalline packing .
Thiazolo[4,5-d]pyrimidine vs. Triazolo[4,5-d]pyrimidine
Substituent Modifications
Pyrrolidin-1-yl vs. Benzylidene Groups
3,5-Dimethylphenyl vs. 5-Methylfuran-2-yl
Structure-Activity Relationship (SAR) Trends
- Pyrrolidine vs.
- Acetamide Linkers : The acetamide group in the target compound and ’s derivative facilitates hydrogen bonding with protease active sites, a feature absent in ester-linked analogs (e.g., ’s ethyl carboxylate) .
- Aromatic Substituents : 3,5-Dimethylphenyl provides steric shielding against metabolic deactivation compared to unsubstituted phenyl groups .
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